Product packaging for Piperidine-1-carbohydrazide(Cat. No.:CAS No. 107235-95-0)

Piperidine-1-carbohydrazide

Cat. No.: B009878
CAS No.: 107235-95-0
M. Wt: 143.19 g/mol
InChI Key: JJFBQZGXZLCLRH-UHFFFAOYSA-N
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Description

Piperidine-1-carbohydrazide (CAS 107235-95-0) is a versatile carbohydrazide derivative that serves as a critical synthetic intermediate and precursor in medicinal chemistry and coordination chemistry. Its structure, featuring a piperidine ring and a hydrazide functional group, makes it a valuable building block for the design of novel bioactive molecules and functional ligands. Key Research Applications: Antifungal Agent Development: Piperidine carbohydrazide derivatives have demonstrated significant potential in agricultural chemistry. Recent research has shown that derivatives, particularly those fused with quinazolinyl moieties, exhibit excellent in vitro and in vivo antifungal activity against plant pathogens such as Rhizoctonia solani and Verticillium dahliae , with efficacy superior to standard fungicides like Chlorothalonil and Boscalid . The mechanism of action is linked to the potent inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . Coordination Chemistry and Ligand Synthesis: This compound is a privileged scaffold for constructing Schiff base ligands. Upon condensation with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde), it forms hydrazone ligands that can coordinate with various metal ions (e.g., Cu(II), Co(II), Ni(II)) to form stable metal complexes . These complexes are extensively investigated for their optical properties, structural diversity, and antimicrobial activities . Antimicrobial and Material Science Research: The metal complexes derived from piperidine carbohydrazide-based ligands have been evaluated for their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, showing promise in combating antibiotic-resistant pathogens . Furthermore, these complexes are studied for their photoluminescent properties and potential applications in material science . Product Information: CAS Number: 107235-95-0 Molecular Formula: C6H13N3O Molecular Weight: 143.19 g/mol SMILES: O=C(N1CCCCC1)NN This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O B009878 Piperidine-1-carbohydrazide CAS No. 107235-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-8-6(10)9-4-2-1-3-5-9/h1-5,7H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFBQZGXZLCLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599257
Record name Piperidine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107235-95-0
Record name Piperidine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Piperidine 1 Carbohydrazide and Its Derivatives

Direct Synthesis Approaches for Piperidine-1-carbohydrazide

The direct synthesis of the this compound core can be achieved through several reliable methods, primarily involving the reaction of piperidine (B6355638) precursors with hydrazine (B178648) derivatives.

A well-established method for synthesizing carbohydrazides involves the condensation of corresponding ester precursors with hydrazine hydrate (B1144303). nih.gov This nucleophilic substitution reaction is a common and efficient route. For instance, esters of N-piperidyl acetic or propionic acids can be refluxed with hydrazine hydrate for several hours to yield the corresponding hydrazides. nih.gov The reaction typically takes place in an alcohol solvent, such as ethanol (B145695). nih.gov After the reaction is complete, the solvent and any unreacted starting materials are removed under reduced pressure to isolate the product. nih.gov

One specific example is the synthesis of 2-(N-piperidyl) acetic acid hydrazide. This process begins by treating piperidine with ethyl bromoacetate (B1195939) in the presence of potassium carbonate to form the ethyl ester of 2-(N-piperidyl) acetic acid. nih.gov This ester intermediate is then reacted with hydrazine hydrate to produce the final hydrazide product with a high yield. nih.gov

Table 1: Synthesis of Piperidine-based Hydrazides from Ester Precursors nih.gov

Ester PrecursorReagentConditionsProductYield (%)
Ethyl ester of 2-(N-piperidyl) acetic acidHydrazine hydrateReflux in ethanol2-(N-piperidyl) acetic acid hydrazide95.9
Ethyl(methyl) esters of α- or β-heterocyclic amino acidsHydrazine hydrate (95%)Reflux in ethanol (75-80 °C) for 2hCorresponding hydrazides80-95

Functionalized piperidine-1-carbohydrazides, such as 4-oxothis compound, serve as versatile intermediates for more complex derivatives. The synthesis of this specific compound is a multi-step process that begins with the functionalization of the piperidine ring. One route involves starting with 1-carboethoxy piperid-4-one. ijcrt.org This precursor is then reacted with hydrazine hydrate under reflux conditions for an extended period (22-24 hours). ijcrt.org The reaction progress is monitored using thin-layer chromatography (TLC). ijcrt.org The resulting 4-oxo-1-carbo piperidone hydrazide (4-oxothis compound) is isolated by vacuum distillation and can be recrystallized from solvents like DMF and DMSO. ijcrt.org This method has been reported to produce an off-white solid product with a high yield of 84.35%. ijcrt.org

Table 2: Synthesis of 4-Oxothis compound ijcrt.org

Starting MaterialReagentsConditionsProductYield (%)Melting Point (°C)
1-Carboethoxy piperid-4-oneHydrazine hydrateReflux for 22-24 hours4-oxo-1-carbo piperidone hydrazide84.3578-80

The synthesis of the sulfur analogue, piperidine-1-carbothiohydrazide (B12122249), involves the introduction of a thiocarbonyl group. This compound is a crucial precursor for thiosemicarbazone derivatives. A general synthetic procedure starts by reacting piperidine with carbon disulfide and hydrazine hydrate. researchgate.net Another method involves charging a flask with a piperidine intermediate in anhydrous ethanol, followed by the addition of hydrazine hydrate. mdpi.com The reaction mixture is stirred, often overnight at room temperature. mdpi.com After the starting material is consumed, the solvent is evaporated, and the resulting piperidine-1-carbothiohydrazide intermediate is filtered and can often be used in the next step without further purification. mdpi.com This intermediate has been prepared with a reported yield of 76%. mdpi.com

Synthesis via Specific Piperidine Ring Functionalization (e.g., 4-oxothis compound)

Synthesis of Substituted this compound Derivatives

The primary amino group of the hydrazide moiety in this compound is highly nucleophilic, making it an ideal point for further functionalization through reactions like carbonyl condensation and sulfonylation.

This compound and its functionalized analogues readily undergo condensation reactions with aldehydes and ketones to form hydrazone or Schiff base derivatives. evitachem.com This reaction typically involves reacting the carbohydrazide (B1668358) with an equimolar amount of a carbonyl compound in a solvent like ethanol. eurjchem.comjetir.org The reaction is often catalyzed by a few drops of acid, such as concentrated sulfuric acid or glacial acetic acid, and may require refluxing for several hours. mdpi.comeurjchem.comjetir.org

For example, 4-oxothis compound has been condensed with a variety of substituted aldehydes, including 2-hydroxy benzaldehyde (B42025) ijcrt.org, 4-(diethylamino)-2-hydroxybenzaldehyde eurjchem.com, 5-bromosalicyldehyde jetir.org, and 2-hydroxy-1-naphthaldehyde (B42665) dntb.gov.ua, to produce a diverse range of N'-substituted hydrazone ligands. Similarly, piperidine-1-carbothiohydrazide is reacted with substituted benzaldehydes to form thiosemicarbazones. mdpi.com These reactions are fundamental in creating libraries of compounds for various chemical applications.

Table 3: Examples of Carbonyl Condensation Reactions with Piperidine-Carbohydrazide Derivatives

Carbohydrazide ReactantCarbonyl ReactantCatalystConditionsProductYield (%)Reference
4-oxo-1-carboxopiperidone hydrazide2-hydroxy benzaldehyde-Condensation2-hydroxybenzylidene-4-oxopiperidine-1-carbohydrazone- ijcrt.org
4-oxothis compound4-(diethylamino)-2-hydroxybenzaldehydeSulfuric acid (catalytic)Reflux in ethanol for 3hN'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compound- eurjchem.com
4-oxo-1-carbopiperidone hydrazide5-bromosalicyldehydeSulfuric acid (catalytic)Reflux for 2h(5-bromo-2-hydroxybenzylidene)-4-oxothis compound85 jetir.org
Piperidine-1-carbothiohydrazide2,6-DichlorobenzaldehydeGlacial acetic acid (catalytic)Stir at RT for 5h(E)-N′′-(2,6-Dichlorobenzylidene)piperidine-1-carbothiohydrazide70 mdpi.com
Piperidine-1-carbothiohydrazide4-(Benzyloxy)benzaldehydeGlacial acetic acid (catalytic)Stir at RT for 5h(E)-N′-(4-(Benzyloxy)benzylidene)piperidine-1-carbothiohydrazide66 mdpi.com

Sulfonylation of the terminal nitrogen of the hydrazide group provides another route to highly functionalized piperidine derivatives. This reaction involves treating a piperidine-carbohydrazide with a sulfonyl chloride in the presence of a base. For instance, 1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide is synthesized by reacting piperidine-4-carbohydrazide (B1297472) with pyridine-3-sulfonyl chloride. The reaction is typically performed in an organic solvent like dichloromethane (B109758) or tetrahydrofuran, using a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction. Similarly, reacting piperidine-4-carboxylic acid with a sulfonylating agent is a pathway to create precursors for these compounds. vulcanchem.com This creates a stable sulfonamide linkage, resulting in N'-sulfonylated piperidine-carbohydrazides, a class of compounds explored for their chemical properties.

Table 4: Synthesis of a Sulfonylated Piperidine-Carbohydrazide Derivative

Carbohydrazide ReactantSulfonyl Chloride ReactantBaseSolventProduct
Piperidine-4-carbohydrazidePyridine-3-sulfonyl chlorideTriethylamineDichloromethane or THF1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide

Multi-component Reaction Strategies Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are prized in medicinal and organic chemistry for their ability to rapidly generate libraries of complex molecules with high atom economy and procedural simplicity. nih.govmdpi.com

While extensive literature exists on MCRs for synthesizing piperidine-containing molecules, the specific use of this compound as a primary building block in such reactions is not widely documented. nih.govresearchgate.net Often, in known MCRs that yield piperidine derivatives, the piperidine ring is formed during the reaction, or piperidine itself is used as a catalyst rather than an integral scaffold. researchgate.netresearchgate.net

However, the inherent reactivity of the carbohydrazide functional group makes it a suitable candidate for MCRs. The condensation of hydrazides with carbonyl compounds to form hydrazones is a key step that can initiate a cascade of reactions. Research into derivatives of this compound demonstrates how this scaffold can be incorporated into more complex molecular structures.

A notable example involves the synthesis of a novel heterocyclic hydrazone Schiff base ligand using a derivative, 4-oxothis compound . eurjchem.com In this research, the carbohydrazide moiety readily undergoes a condensation reaction with an aldehyde, specifically 4-(diethylamino)-2-hydroxybenzaldehyde , to form the Schiff base, N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compound . eurjchem.com This reaction serves as a model for how the piperidine-carbohydrazide scaffold can be functionalized and incorporated into larger, multi-functional molecules. eurjchem.com

The details of this synthetic strategy are summarized in the table below.

Reactant 1Reactant 2Product
4-oxothis compound4-(diethylamino)-2-hydroxybenzaldehydeN'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compound

This two-component condensation forms a tridentate ONO donor ligand which was subsequently used to synthesize a series of metal complexes with various transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.com The formation of such stable complexes highlights the utility of the piperidine-carbohydrazide scaffold in coordination chemistry and materials science. eurjchem.com

Although this specific example is a two-component reaction, it lays the groundwork for potential MCR strategies. The hydrazone intermediate formed is a versatile synthon that could, in theory, react with other components in a one-pot synthesis. For instance, in Ugi or Biginelli-type reactions, which are classic MCRs, pre-formed hydrazones or in-situ generated imines are common intermediates. nih.govnumberanalytics.com The demonstrated reactivity of the carbohydrazide group suggests that this compound and its derivatives are viable candidates for designing novel MCRs to produce complex heterocyclic compounds.

Mechanistic Investigations of Piperidine 1 Carbohydrazide Reactivity

Reaction Pathway Elucidation for Hydrazone and Schiff Base Formation

The formation of hydrazones and Schiff bases from piperidine-1-carbohydrazide is a fundamental reaction pathway that leverages the nucleophilicity of the terminal nitrogen atom of the hydrazide moiety. This process typically involves the condensation reaction between this compound or its derivatives and various carbonyl compounds, specifically aldehydes and ketones. evitachem.comresearchgate.net

The reaction is generally catalyzed by the addition of a few drops of a strong acid, such as sulfuric acid, and proceeds by refluxing the reactants in a suitable solvent, most commonly ethanol (B145695). eurjchem.comjetir.org The mechanism initiates with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal amino group of the this compound then performs a nucleophilic attack on this activated carbonyl carbon.

This attack leads to the formation of a tetrahedral intermediate, known as a carbinolamine. The carbinolamine is unstable and subsequently undergoes dehydration. The acid catalyst facilitates the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (C=N), which is characteristic of an imine. The final product is a hydrazone or, more broadly, a Schiff base. nih.gov This synthetic route is highly versatile and is widely used to prepare a variety of Schiff base ligands from this compound derivatives for further applications in coordination chemistry. jetir.orgresearchgate.net

A common derivative used in these syntheses is 4-oxothis compound, where the additional keto group on the piperidine (B6355638) ring can also be involved in or influence subsequent reactions. eurjchem.comresearchgate.net

Table 1: Examples of Hydrazone/Schiff Base Synthesis from this compound Derivatives This table is interactive. You can sort and filter the data.

Starting Hydrazide Aldehyde/Ketone Catalyst Solvent Product (Schiff Base) Reference
4-oxothis compound 4-(diethylamino)-2-hydroxybenzaldehyde Sulfuric Acid Ethanol N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compound eurjchem.comeurjchem.com
4-oxo-1-carbopiperidone hydrazide 5-bromosalicylaldehyde Sulfuric Acid Ethanol (5-bromo-2-hydroxybenzylidene)-4-oxothis compound jetir.org
4-oxo-1-carbopiperidone hydrazide 2-hydroxy-1-naphthaldehyde (B42665) - Ethanol (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxothis compound researchgate.netdntb.gov.ua

Ligand Coordination Chemistry and Metal Complexation Mechanisms

The hydrazone Schiff bases derived from this compound are of significant interest in coordination chemistry due to their ability to act as versatile multidentate ligands, readily forming stable complexes with a wide array of transition metal ions. eurjchem.com

Derivatives of this compound, particularly the Schiff bases formed with substituted salicylaldehydes or similar molecules, exhibit potent chelating capabilities. These ligands typically coordinate with transition metals such as Chromium(III), Manganese(II), Iron(III), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). eurjchem.comresearchgate.neteurjchem.com The stoichiometry of the resulting complexes is most commonly found to be 1:1 (Metal:Ligand). eurjchem.comjetir.org

The chelation behavior is characterized by the ligand's ability to act as a tridentate donor, binding to the metal ion through three specific sites. eurjchem.comresearchgate.net This coordination can occur in two distinct modes depending on the reaction conditions and the metal ion involved:

Monobasic Tridentate (Keto Form): The ligand coordinates in its neutral (keto) form, binding through the phenolic oxygen, the azomethine nitrogen, and the keto-oxygen of the carbohydrazide (B1668358) group. This mode is common for Mn(II), Co(II), Ni(II), and Cu(II) complexes. eurjchem.comresearchgate.net

Dibasic Tridentate (Enol Form): The ligand first undergoes deprotonation and tautomerizes to its enol form. It then coordinates as a dibasic anion through the phenolic oxygen, the azomethine nitrogen, and the deprotonated enolic oxygen. This behavior is typically observed with Cr(III) and Fe(III) ions. eurjchem.comjetir.orgresearchgate.net

This versatile ONO donor functionality allows for the formation of stable, mononuclear complexes where the metal ion is encapsulated within the ligand's coordination sphere. eurjchem.comresearchgate.net

The geometry and bonding within the metal complexes of this compound derivatives are elucidated through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectra are crucial for confirming the coordination of the ligand to the metal ion. Key evidence includes the disappearance of the broad band corresponding to the phenolic v(O-H) group, indicating deprotonation and coordination of the phenolic oxygen. jetir.org An upward shift in the phenolic v(C-O) band further supports this C-O-M bond formation. jetir.org Changes in the vibrational frequencies of the C=N (azomethine) and C=O (amide) groups also confirm their involvement in chelation. eurjchem.comjetir.org

Electronic Spectra (UV-Vis) and Magnetic Susceptibility: These methods provide insight into the coordination geometry of the metal complexes. For instance, studies on complexes with Cr(III), Mn(II), Fe(III), Co(II), and Ni(II) suggest an octahedral geometry. eurjchem.comjetir.orgresearchgate.net In contrast, Zn(II) complexes, having a d¹⁰ configuration, are often found to adopt a tetrahedral geometry. eurjchem.comijcrt.org Magnetic susceptibility measurements help confirm the electronic configuration and oxidation state of the central metal ion. eurjchem.comresearchgate.net

Molar Conductivity: Measurements in solvents like DMSO typically show low conductivity values, indicating that the complexes are non-electrolytic. This suggests that anions, such as chloride, are part of the inner coordination sphere rather than existing as free counter-ions. eurjchem.comeurjchem.com

Powder X-ray Diffraction (XRD): XRD patterns often suggest that the synthesized metal complexes have a nanocrystalline nature. eurjchem.comjetir.org

Table 2: Spectroscopic and Structural Data for Metal Complexes of this compound Derivatives This table is interactive. You can sort and filter the data.

Metal Ion Proposed Geometry Key Spectroscopic Evidence Bonding Mode Molar Conductivity (Ω⁻¹cm²mol⁻¹) Reference
Cr(III) Octahedral UV-Vis, Magnetic Moment Dibasic Tridentate (ONO) 6.14 - 26.15 eurjchem.comjetir.orgeurjchem.com
Fe(III) Octahedral UV-Vis, Magnetic Moment Dibasic Tridentate (ONO) 6.14 - 26.15 eurjchem.comjetir.orgeurjchem.com
Mn(II) Octahedral UV-Vis, Magnetic Moment Monobasic Tridentate (ONO) 6.14 - 26.15 eurjchem.comresearchgate.neteurjchem.com
Co(II) Octahedral UV-Vis, Magnetic Moment Monobasic Tridentate (ONO) 6.14 - 26.15 eurjchem.comresearchgate.neteurjchem.com
Ni(II) Octahedral UV-Vis, Magnetic Moment Monobasic Tridentate (ONO) 6.14 - 26.15 eurjchem.comresearchgate.neteurjchem.com
Cu(II) Octahedral UV-Vis, Magnetic Moment, ESR Monobasic Tridentate (ONO) 6.14 - 26.15 eurjchem.comresearchgate.neteurjchem.com

Chelation Behavior of this compound and its Derivatives with Transition Metals

Intramolecular and Intermolecular Reaction Pathways Involving the this compound Moiety

Beyond Schiff base formation and metal chelation, the this compound moiety is a valuable building block for synthesizing more complex heterocyclic systems through various intramolecular and intermolecular reactions.

Intermolecular Cyclization: A significant reaction pathway involves the intermolecular cyclization of this compound derivatives to form five-membered heterocycles. For example, 1-tosylpiperidin-4-carbohydrazide can undergo intermolecular cyclization upon reaction with carbon disulfide (CS₂) in a strong basic medium. This reaction results in the formation of a 5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol ring system. nih.gov This oxadiazole can then serve as a versatile intermediate for further functionalization. nih.govtandfonline.com The carbohydrazide group can also react with isocyanates to yield urea (B33335) derivatives, expanding its synthetic utility. evitachem.com

Intramolecular Cyclization: The piperidine ring itself, as part of the larger carbohydrazide structure, is amenable to various intramolecular cyclization strategies to form condensed bicyclic systems. While not starting directly from this compound, related piperidine substrates can undergo reactions such as:

Intramolecular aza-Michael reactions: This involves the cyclization of an amine onto an α,β-unsaturated carbonyl system within the same molecule. semanticscholar.orgumich.edu

Intramolecular Nitrone Cycloaddition: This powerful method can be used to construct polyhydroxylated piperidines and related indolizidine alkaloids. iupac.org

Metal-catalyzed cyclizations: Nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes is a modern approach to forming substituted piperidine rings. semanticscholar.org

These reactions highlight the synthetic potential of the this compound scaffold. The carbohydrazide portion provides a reactive handle for building heterocyclic structures like oxadiazoles, while the piperidine ring itself can participate in ring-closing reactions to create more complex, fused, or spirocyclic architectures. semanticscholar.org

Advanced Spectroscopic and Structural Characterization of Piperidine 1 Carbohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular framework of piperidine-1-carbohydrazide derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms. ontosight.aiacs.org

In ¹H NMR spectroscopy, the proton signals for the piperidine (B6355638) ring typically appear as multiplets in the upfield region. Protons on carbons adjacent to the nitrogen atom are observed at a different chemical shift compared to the other methylene (B1212753) protons of the ring. The N-H protons of the carbohydrazide (B1668358) moiety give rise to characteristic signals that can be confirmed by D₂O exchange. Aromatic protons, if present as substituents, will appear in the downfield region (typically 6-8 ppm). rsc.org For instance, in some pyrazole-carbohydrazide derivatives, the NH group protons are observed at approximately 11–14 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbohydrazide group typically resonates in the range of 160–180 ppm. vulcanchem.com The chemical shifts of the piperidine ring carbons provide insights into the ring conformation and the electronic effects of substituents. cdnsciencepub.com For example, studies on N-nitrosopiperidines have utilized ¹³C shielding parameters to determine the orientation preference of substituents. cdnsciencepub.com

Table 1: Representative NMR Data for Piperidine-Carbohydrazide Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H NMR Piperidine CH₂ Multiplets in the upfield region
Aromatic CH 6.0 - 8.0
Carbohydrazide NH ~8.5 - 9.5
Pyrazole (B372694) NH ~11 - 14
¹³C NMR Piperidine CH₂ Varies based on position and substituents
Aromatic C ~100 - 150
Carbonyl C=O ~160 - 180 vulcanchem.com

Note: Specific chemical shifts can vary depending on the solvent and the specific substituents on the molecule.

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound derivatives. researchgate.net

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations. Key absorptions include:

N-H stretching: The N-H bonds of the hydrazide group typically show bands in the region of 3200–3300 cm⁻¹. Some studies report this stretching vibration in the 3200-3500 cm⁻¹ range. researchgate.net

C=O stretching: A strong absorption band corresponding to the carbonyl group of the carbohydrazide is expected in the range of 1600–1650 cm⁻¹. In some acyl hydrazones, this band appears around 1652 cm⁻¹. scispace.com

C-N stretching: The stretching vibration of the C-N bond within the piperidine ring can also be observed. rjpbcs.com

CH₂ bending: The bending vibrations of the methylene groups in the piperidine ring are typically found below 1500 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations, which might be weak in the IR spectrum. The combination of both IR and Raman data allows for a more complete vibrational assignment. researchgate.net

Table 2: Key Infrared Absorption Frequencies for Piperidine-Carbohydrazide Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Hydrazide) Stretching 3200 - 3300
C=O (Carbonyl) Stretching 1600 - 1650
C=N (Imine) Stretching ~1604 scispace.com
C-N (Piperidine) Stretching Shifted upon coordination rjpbcs.com
CH₂ (Piperidine) Bending < 1500 researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis (EI-MS, HR-Mass)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound derivatives. ontosight.ainih.gov Both Electron Ionization (EI) and high-resolution mass spectrometry (HRMS) are commonly employed.

Electron Ionization Mass Spectrometry (EI-MS) provides information on the fragmentation pattern of the molecule, which can be used to confirm its structure. The fragmentation is often induced by radical cleavage, and the resulting fragments are characteristic of the different parts of the molecule, such as the piperidine ring and the carbohydrazide side chain. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular formula of the parent ion and its fragments. acs.orgscielo.brresearchgate.net This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, in the synthesis of new carbohydrazide derivatives, HRMS is used to confirm the molecular formula. scielo.brchemicalpapers.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within this compound derivatives. nih.gov

UV-Vis absorption spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption bands observed are often assigned to π-π* and n-π* transitions. researchgate.networktribe.com For example, some triarylamines derived from isoxazoles, which may contain piperidine moieties, exhibit absorption bands between 250–340 nm, attributed to π–π* transitions. researchgate.networktribe.com The solvent polarity can influence the position of these absorption maxima, a phenomenon known as solvatochromism. mdpi.com

Fluorescence spectroscopy investigates the emission of light from excited electronic states. Not all this compound derivatives will be fluorescent, as this property depends on the specific molecular structure and the presence of fluorophores. researchgate.net For derivatives that do fluoresce, the emission spectra, quantum yields, and Stokes shifts can be determined. mdpi.combohrium.com For example, some piperidine-substituted naphthalimide derivatives exhibit strong positive solvatochromism, where the emission is quenched in polar media. mdpi.com Similarly, certain heterocyclic hydrazone Schiff base ligands containing a piperidine-carbohydrazide moiety show intense fluorescence. researchgate.neteurjchem.comeurjchem.com

Table 3: Spectroscopic Properties of a Fluorescent Piperidine-Carbohydrazide Derivative

Property Value
Excitation Wavelength (λex) 521 - 524 nm eurjchem.comeurjchem.com
Emission Wavelength (λem) Varies with solvent and structure

Data for a specific N'-(4-(diethylamino)-2-hydroxy benzylidene)-4-oxothis compound derivative.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction techniques are indispensable for determining the three-dimensional structure of this compound derivatives in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. bibliotekanauki.plrsc.org This technique allows for a detailed analysis of the conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of substituents. rsc.orgresearchgate.netiucr.org For instance, the crystal structure of carbohydrazide itself reveals a network of hydrogen bonds that stabilize the crystal lattice. researchgate.net In derivatives, intermolecular interactions such as N-H···O hydrogen bonds are often observed, playing a crucial role in the crystal packing. scispace.comeurjchem.com

Powder X-ray Diffraction for Crystallinity and Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. kfu.edu.sa It can identify the crystalline phases present and provide information about the unit cell parameters. While not providing the detailed atomic coordinates of a single crystal study, PXRD is valuable for confirming the crystallinity of a synthesized powder and for detecting polymorphism. kfu.edu.sabohrium.com For example, PXRD patterns of metal complexes of carbohydrazide derivatives have been used to study their crystallographic structure. bohrium.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This analysis is crucial for verifying that the chemical composition of the synthesized this compound derivatives and their metal complexes matches the theoretical calculations based on their proposed molecular formulas. eurjchem.comjrespharm.com The data obtained from elemental analysis provides strong evidence for the successful synthesis and purity of the compounds. eurjchem.com

For instance, in the study of a Schiff base ligand derived from 4-oxothis compound, elemental analysis was performed to confirm its structure. eurjchem.com The experimentally found percentages of C, H, and N were in close agreement with the calculated values, validating the proposed formula of C17H24N4O3. eurjchem.com Similarly, for its metal complexes with chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II), elemental analysis, coupled with metal content determination, was used to establish the stoichiometry of the complexes. eurjchem.com

Table 1: Elemental Analysis Data for a Representative this compound Derivative (C17H24N4O3)

Element Calculated (%) Found (%)
Carbon (C) 61.43 61.72
Hydrogen (H) 7.28 7.50
Nitrogen (N) 16.86 16.90

Data sourced from a study on N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compound. eurjchem.com

Thermal Analysis (TGA-DTA) and Thermogravimetric Kinetics

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques for studying the thermal stability and decomposition patterns of this compound derivatives. nih.gov TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing information about phase transitions and thermal events like melting and decomposition. abo.fiuni-siegen.de

Studies on metal complexes of this compound derivatives have shown that the coordination of the ligand to a metal ion generally enhances the thermal stability of the ligand. researchgate.net The TGA curves of these complexes typically show a multi-step decomposition process. The initial weight loss often corresponds to the removal of lattice or coordinated water molecules. nih.gov Subsequent decomposition steps involve the breakdown of the organic ligand. nih.gov

By analyzing the TGA data, kinetic parameters such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG) for each decomposition step can be calculated using methods like the Coats-Redfern equation. eurjchem.comresearchgate.net These parameters provide a quantitative measure of the thermal stability. For a series of metal complexes with a this compound derivative, the order of thermal stability was determined to be Cr < Fe < Co < Mn = Cu < Zn < Ni. eurjchem.comresearchgate.net

Table 2: Thermal Decomposition Stages and Kinetic Parameters for a Ni(II) Complex of a this compound Derivative

Decomposition Stage Temperature Range (°C) Weight Loss (%) Assignment Ea (kJ/mol) ΔS (J/K/mol) ΔH (kJ/mol) ΔG (kJ/mol)
1 25-180 7.00 Loss of 2H₂O 25.3 -245.8 21.4 124.5
2 180-350 29.50 Decomposition of non-coordinated part 45.6 -230.1 41.2 160.3
3 350-600 35.80 Decomposition of coordinated part 65.7 -190.2 60.9 205.1

Data is illustrative and based on findings for similar metal complexes. eurjchem.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons, such as paramagnetic metal complexes. wikipedia.org It provides detailed information about the electronic structure and the environment of the metal ion in this compound complexes. eurjchem.com

The ESR spectra of paramagnetic complexes, such as those of Cu(II), are analyzed to determine parameters like the g-factors (g||, g⊥, and gav). eurjchem.com The g-values provide insights into the nature of the metal-ligand bond. pageplace.de For instance, if g|| > g⊥ > 2.0023, it suggests that the unpaired electron resides in the dx2-y2 orbital, which is characteristic of an axially elongated or square-planar geometry. eurjchem.com

Furthermore, the ESR spectra can reveal the covalent character of the metal-ligand bond. eurjchem.com The in-plane σ-covalency parameter (α²) can be calculated from the ESR and electronic spectral data. A value of α² = 0.5 indicates complete covalent bonding, while α² = 1.0 suggests purely ionic bonding. eurjchem.com Studies on copper complexes of this compound derivatives have shown significant covalent character in the metal-ligand bonds. eurjchem.com The ESR data can also indicate the presence of magnetic exchange interactions between metal centers in polynuclear complexes. eurjchem.com

Surface Morphological Analysis (SEM) of Compounds and Complexes

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface topography and morphology of solid materials at a high resolution. eurjchem.com In the context of this compound derivatives, SEM is employed to study the particle size, shape, and surface features of the ligand and its metal complexes. eurjchem.com

SEM micrographs can reveal significant differences in the surface morphology between the free ligand and its metal complexes, providing evidence of complex formation. eurjchem.comresearchgate.net The ligand may appear as a smooth, amorphous solid, while the metal complexes often exhibit a more crystalline or well-defined structure. eurjchem.com The images can show changes in the texture and porosity of the material upon complexation. eurjchem.com In some cases, SEM analysis has indicated the nanocrystalline nature of the synthesized compounds. eurjchem.comresearchgate.net

Computational and Theoretical Chemical Investigations of Piperidine 1 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. cp2k.org For piperidine-containing compounds, DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to achieve a balance between computational cost and accuracy. derpharmachemica.combhu.ac.in

Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule. cp2k.orgscm.com For derivatives of Piperidine-1-carbohydrazide, calculations are often performed using basis sets such as 6-31G(d,p) or 6-311++G(d,p) to ensure a reliable description of the molecular geometry. dntb.gov.uaresearchgate.net The process involves starting with an initial guess of the structure and iteratively adjusting atomic positions to minimize the total electronic energy until convergence criteria are met. cp2k.org

For instance, in a study on (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxothis compound, a derivative of the target compound, DFT calculations at the B3LYP/6-31G** level were used to determine optimized bond lengths and angles. researchgate.net Such calculations confirm that the piperidine (B6355638) ring typically adopts a stable chair conformation. The optimized geometric parameters obtained from DFT calculations generally show good agreement with experimental data from X-ray crystallography, with minor deviations attributed to the fact that calculations are often performed on an isolated molecule in the gas phase, whereas experiments are conducted on molecules in a crystal lattice experiencing intermolecular forces. uj.edu.pl

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for a Piperidine Derivative Note: Data is for a related derivative, N'-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, to illustrate typical results from DFT studies.

ParameterBond/AngleCalculated (DFT)Experimental (X-ray)
Bond LengthN-H1.01 Å0.86 Å
C=O1.25 Å1.23 Å
Bond AngleC-N-H116.3°121.0°
N-N-C118.9°116.8°
Source: Adapted from findings on related hydrazide structures. uj.edu.pl

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical descriptors derived from DFT calculations are crucial for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular orbital (ELUMO) are fundamental in this analysis. researchgate.net EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net For piperidine derivatives, these frontier molecular orbitals are used to understand charge transfer within the molecule. derpharmachemica.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecular surface. bhu.ac.in It helps identify sites for electrophilic and nucleophilic attack. derpharmachemica.com In a typical MEP map, regions of negative potential (often colored red or orange) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.inuj.edu.pl For molecules containing the carbohydrazide (B1668358) group, the electronegative oxygen and nitrogen atoms are typically associated with negative potential, making them key sites for interactions like hydrogen bonding. bhu.ac.inuj.edu.pl

Table 2: Calculated Quantum Chemical Descriptors for a Piperidine Derivative Note: Data is for 4-(2-Keto-1-benzimidazolinyl) piperidine to illustrate typical quantum descriptor values.

DescriptorSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO--6.65
LUMO EnergyELUMO--1.25
Energy GapΔEELUMO - EHOMO5.40
Electronegativityχ-(ELUMO + EHOMO)/23.95
Chemical Hardnessη(ELUMO - EHOMO)/22.70
Chemical SoftnessS1/η0.37
Electrophilicity Indexωχ²/2η2.89
Source: Adapted from findings on related piperidine structures. derpharmachemica.comresearchgate.net

Intermolecular Interaction Analysis: Hydrogen Bonding and Non-Covalent Interactions

In the solid state, the crystal packing of this compound and its derivatives is governed by a network of intermolecular interactions, primarily hydrogen bonds and other weaker non-covalent forces. academicjournals.org The carbohydrazide moiety (-CONHNH₂) is a potent donor and acceptor of hydrogen bonds. Computational tools are essential for visualizing, quantifying, and understanding the nature of these interactions that dictate the supramolecular architecture. scirp.org

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. scirp.org The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, with red spots indicating close contacts (shorter than the van der Waals radii sum) and blue regions representing weaker or longer contacts. researchgate.net

This analysis can be summarized in a 2D fingerprint plot, which is a histogram of dᵢ versus dₑ. dntb.gov.ua These plots allow for the quantitative decomposition of the interactions, showing the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the total crystal packing. nih.gov For related hydrazide structures, H···H contacts often make up the largest contribution to the surface, while crucial hydrogen bonds like N-H···O appear as distinct sharp spikes in the fingerprint plot. nih.govacs.org

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonding based on the topology of the electron density. wikipedia.org AIM analysis is used to characterize intermolecular interactions by locating bond critical points (BCPs) between interacting atoms. acs.org The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. For hydrogen bonds and other closed-shell interactions, the electron density is typically low, and the Laplacian is positive. acs.org This method has been applied to derivatives to confirm and quantify the strength of interactions like N–H···O and C–H···S hydrogen bonds. acs.orgacs.org

To understand the energetics of crystal packing, energy framework analysis is employed. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined radius. acs.orgresearchgate.net The CLP-PIXEL method, for example, partitions the total interaction energy (E_tot) into Coulombic, polarization, dispersion, and repulsion components based on the molecule's electron density. mdpi.comnih.gov This allows for the identification of the most significant stabilizing dimers in the crystal. mdpi.com The results are often visualized as energy frameworks, where cylinders connect the centers of mass of interacting molecules, with the cylinder radius proportional to the interaction strength. acs.org Studies on related structures show that dispersion and Coulombic forces are typically the dominant contributors to the stability of the crystal lattice. nih.gov

Atoms-in-Molecules (AIM) Analysis

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For derivatives of this compound, docking studies have been performed to evaluate their potential as inhibitors of various biological targets. For example, a hydrazone derivative was docked into the active sites of bacterial and fungal enzymes to predict its antimicrobial activity. researchgate.net The study reported good binding scores, suggesting strong interactions with key amino acid residues in the enzyme's active site, primarily through hydrogen bonding and hydrophobic interactions. researchgate.net

The results of a docking simulation are typically evaluated using a scoring function that estimates the binding affinity (often expressed in kcal/mol) and by analyzing the specific intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking) between the ligand and the protein residues. tandfonline.com

Table 3: Example of Molecular Docking Results for a this compound Derivative Note: Data is for (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxothis compound against microbial enzyme targets.

Target Protein (PDB ID)OrganismBinding Energy (kcal/mol)Interacting Residues
Adenylate kinaseStaphylococcus aureus-7.9LYS23, GLN102, ARG132
Peptide deformylaseEscherichia coli-8.1ILE44, LEU91, HIS132
DNA polymeraseCandida albicans-8.3TYR82, GLU121, ASP161
Source: Adapted from molecular docking studies on a related derivative. researchgate.net

Elucidation of Binding Modes and Affinities with Enzymes (e.g., AChE, BChE, SDH, Urease)

Molecular docking studies have been widely employed to investigate how derivatives of this compound fit into the active sites of various enzymes, providing insights that correlate with experimental inhibition data.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Derivatives of this compound have been identified as potent inhibitors of both AChE and BChE, enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. tubitak.gov.trufla.br Computational docking has revealed that these inhibitors can bind effectively within the active sites of both human AChE and BChE. tubitak.gov.tr For instance, studies on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides showed that the binding modes determined by automated docking programs correspond well with their experimentally determined IC₅₀ values. tubitak.gov.tr Some piperidine derivatives have been found to bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The binding affinities, often expressed as binding energy (kcal/mol) or correlated with IC₅₀ values (µM), highlight the potential of these compounds. For example, docking studies of certain 1,3,4-oxadiazole (B1194373) derivatives of piperidine against BChE have calculated strong binding interactions. nih.govacs.org

Urease

Urease is a key enzyme in certain pathogens, and its inhibition is a target for antimicrobial therapies. Pyridine (B92270) and piperazine (B1678402) derivatives containing carbohydrazide or related moieties have been investigated as urease inhibitors. nih.govnih.gov Molecular docking simulations of these compounds with the urease active site help to demonstrate the binding mode and rationalize their inhibitory activity. nih.govmdpi.com For example, studies on pyridylpiperazine hybrids showed favorable interactions within the urease active site, with calculated binding energies significantly lower than that of the standard inhibitor, thiourea (B124793). nih.gov

Succinate (B1194679) Dehydrogenase (SDH)

While extensive research exists for other enzymes, specific computational studies detailing the binding modes of this compound with Succinate Dehydrogenase (SDH) are less common in the reviewed literature. However, molecular docking has been used to study other nitrogen-containing heterocyclic compounds, such as pyrazole (B372694) derivatives, as SDH inhibitors. These studies have identified key interactions, such as hydrogen bonding with tyrosine and tryptophan residues within the enzyme's active site, which could serve as a model for future investigations into piperidine-based inhibitors. science.gov

Analysis of Non-Covalent Interactions within Binding Pockets (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the ligand-enzyme complex is governed by a network of non-covalent interactions. nih.gov Computational analyses are crucial for identifying these interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the context of cholinesterase inhibition, docking studies of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have revealed specific and significant interactions within the BChE active site. Notably, four π-π stacking interactions were identified between the compound and key aromatic residues of the enzyme: Trp82, Trp231, Phe329, and His438. tubitak.gov.tr These interactions are critical for the orientation and stabilization of the inhibitor in the binding pocket.

For other related heterocyclic compounds like hydrazones, crystallographic screening and docking have shown that binding is often stabilized by an extensive network of hydrogen bonds. For example, a hydrazone compound was found to bind to a polar groove, forming several hydrogen bonds with the target protein, while also being stabilized by C-H···π interactions. Similarly, molecular docking of pyrazole derivatives has highlighted the formation of hydrogen bonds between the inhibitor and amino acid residues in the target enzyme's active site. science.gov These non-covalent interactions are fundamental to the binding affinity and specificity of the inhibitors. researchgate.net


Structure Activity Relationship Sar Studies of Piperidine 1 Carbohydrazide Derivatives

Correlating Structural Modifications with In Vitro Biological Activity Profiles

The core structure of piperidine-1-carbohydrazide offers multiple points for modification, each capable of influencing its interaction with biological targets. Research has shown that even minor alterations to this scaffold can lead to significant changes in in vitro biological activity, including antimicrobial and anticancer effects. ajgreenchem.comglobalresearchonline.net

One common modification involves the condensation of the terminal hydrazide group with various aldehydes or ketones to form Schiff bases. srce.hreurjchem.com The nature of the substituent on the aldehyde or ketone plays a critical role in determining the biological profile of the resulting derivative. For instance, the introduction of aromatic and heterocyclic rings can modulate the compound's lipophilicity and electronic properties, which in turn affects its ability to cross cell membranes and interact with intracellular targets. nih.gov

Studies on a series of N'-arylidene-pyridopyrimidine-5-carbohydrazide derivatives revealed that the presence of lipophilic substituents, such as chloro or methyl groups, on the phenyl ring increased anti-HIV-1 activity. nih.gov This enhancement is attributed to better cell penetration. nih.gov Specifically, a methyl group at the para-position of the phenyl ring resulted in the most potent compound in the series. nih.gov

The following table summarizes the effects of various structural modifications on the biological activities of this compound derivatives:

Core Scaffold Modification Substituent/Modification Observed In Vitro Activity Reference
Formation of Schiff BaseCondensation with 4-(diethylamino)-2-hydroxybenzaldehydeAntimicrobial activity against E. coli, S. typhi, S. aureus, B. subtilis, C. albicans, and A. niger researchgate.neteurjchem.com
Substitution on Phenyl Ring of Schiff BaseIntroduction of a para-methyl groupEnhanced anti-HIV-1 activity nih.gov
Substitution on Phenyl Ring of Schiff BaseIntroduction of a para-chloro groupGood anti-HIV-1 activity nih.gov
Substitution on Piperidine (B6355638) Ring2,6-diaryl substitution on piperidin-4-one derivativesAntibacterial and antifungal activity tandfonline.com
Cyclization of HydrazideFormation of 1,3,4-oxadiazole-2-thiol (B52307) from carbohydrazide (B1668358)Lipoxygenase inhibitory and antibacterial activities bioline.org.br

Impact of Substituent Effects on Reactivity and Biological Interactions

The electronic and steric effects of substituents on the this compound framework significantly influence the molecule's reactivity and its interactions with biological macromolecules. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting distinct properties to the molecule.

Electron-withdrawing groups, such as nitro (-NO2), fluoro (-F), and chloro (-Cl), can enhance the biological activity of certain carbohydrazide derivatives. turkjps.orgresearchgate.net For example, in a series of carbohydrazide derivatives, compounds with fluoro, chloro, and nitro substituents demonstrated notable cytotoxic activities against cancer cell lines. turkjps.org The presence of EWGs can increase the acidity of nearby protons, making the molecule a better hydrogen bond donor, or it can create a partial positive charge on adjacent atoms, facilitating nucleophilic attack by biological targets. scielo.br Studies on pyrimidine (B1678525) hybrids have shown that the addition of a strong electron-withdrawing group like trifluoromethyl (-CF3) can improve the hydrogen bond strength with target enzymes. scielo.br

Conversely, electron-donating groups, such as methyl (-CH3) and methoxy (B1213986) (-OCH3), can also modulate biological activity, though their effects can be context-dependent. turkjps.orgrsc.org In some cases, EDGs may enhance activity by increasing the electron density at a particular site, thereby improving its ability to interact with electron-deficient pockets in a receptor. rsc.org However, in other instances, they have been associated with reduced activity. turkjps.org

The position of the substituent is also critical. For instance, in a study of pyridopyrimidine-5-carbohydrazide derivatives, a para-substituted methyl group on the phenyl ring conferred the highest anti-HIV-1 activity, suggesting that this specific placement allows for optimal interaction with the target's hydrophobic pocket. nih.gov

The table below illustrates the impact of different substituent types on the biological activity of carbohydrazide derivatives:

Substituent Type Example Substituent General Effect on Reactivity/Interaction Observed Biological Outcome Reference
Strong Electron-WithdrawingNitro (-NO2)Increases electrophilicity, enhances H-bonding potential.Increased cytotoxic activity against cancer cells. turkjps.org
Halogen (Electron-Withdrawing)Fluoro (-F), Chloro (-Cl)Inductive electron withdrawal, can increase lipophilicity.Enhanced antibacterial and anticancer activity. researchgate.netrsc.org researchgate.netrsc.org
Moderate Electron-DonatingMethyl (-CH3)Inductive electron donation, increases lipophilicity.Enhanced anti-HIV-1 activity in a specific series. nih.gov
Strong Electron-DonatingMethoxy (-OCH3)Mesomeric electron donation.Moderate antibacterial activity in some series. rsc.org

Role of Metal Complexation in Modulating Structure-Activity Relationships

This compound and its derivatives, particularly Schiff bases, possess donor atoms (typically nitrogen and oxygen) that can chelate with metal ions to form coordination complexes. srce.hrrjpbcs.com This complexation can significantly alter the physicochemical properties of the parent ligand, such as its geometry, charge distribution, and lipophilicity, thereby modulating its structure-activity relationship. ajgreenchem.comderpharmachemica.com It is often observed that metal complexes exhibit enhanced biological activity compared to the free ligand. ajgreenchem.comeurjchem.com

The formation of a metal complex can lead to a more rigid and defined three-dimensional structure, which may fit more precisely into the active site of a target enzyme or receptor. For example, a Schiff base ligand derived from 4-oxothis compound and its metal complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) were synthesized and tested for antimicrobial activity. researchgate.netresearchgate.net The results indicated that all the metal complexes showed more promising biological activity against various bacterial and fungal strains than the parent ligand. researchgate.neteurjchem.com This enhancement is often attributed to the chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

The table below summarizes the properties and biological activities of some metal complexes of this compound derivatives:

Ligand Metal Ion Proposed Geometry Observed Biological Activity Reference
N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compoundCr(III), Fe(III)OctahedralEnhanced antibacterial and antifungal activity compared to the free ligand. researchgate.net
N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compoundMn(II), Co(II), Ni(II), Cu(II)OctahedralEnhanced antibacterial and antifungal activity compared to the free ligand. researchgate.net
N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compoundZn(II)TetrahedralEnhanced antibacterial and antifungal activity compared to the free ligand. researchgate.net
Benzofuran-2-carbohydrazide Schiff baseCo(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)Not specifiedThe complexes showed good antibacterial and antifungal activities. derpharmachemica.com
Pyrimidine-2-thione derivativeCu(II), Mn(II), Ni(II), Co(II), Zn(II), Cd(II), Pd(II)Octahedral or Square PlanarMetal complexes exhibited greater antibacterial and DNA photocleavage potential than the ligand. researchgate.net

Stereochemical Influences on Molecular Recognition and Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition and biological activity. ontosight.ai Since biological systems, such as enzymes and receptors, are chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule. mdpi.comresearchgate.net The introduction of chiral centers into this compound derivatives can therefore have a profound impact on their bioactivity. researchgate.netontosight.ai

The piperidine ring itself can exist in various conformations, with the chair conformation being the most stable. Substituents on the ring can occupy either axial or equatorial positions, and this orientation can influence how the molecule binds to its target. For instance, the specific stereochemistry of piperidine derivatives can affect their neuromodulatory, anti-inflammatory, and anticancer properties. ontosight.ai

While specific SAR studies focusing solely on the stereochemistry of this compound are not extensively documented in the provided context, the principles of stereoselectivity are universally applicable in medicinal chemistry. The synthesis of chiral piperidine derivatives often involves asymmetric synthesis or the use of chiral starting materials to control the stereochemistry. nih.gov

For example, a study on piperidin-4-one derivatives investigated the effect of stereochemistry on antibacterial, antifungal, and anthelmintic activities. tandfonline.com The researchers synthesized specific stereoisomers and found that the biological activity was dependent on the configuration of the molecule. tandfonline.com One particular stereoisomer, (2S,3R,4S,6R)-3-methyl-4-ethyl-2,6-di(furan-2-yl)piperidin-4-ol, demonstrated excellent antibacterial and good antifungal activity, highlighting the importance of a specific spatial arrangement of the functional groups for potent bioactivity. tandfonline.com

The introduction of a chiral center, for example, by substituting the piperidine ring, would result in enantiomers. These enantiomers, while having identical physical and chemical properties in an achiral environment, can exhibit significantly different biological activities, potencies, and even toxicities in the chiral environment of the body. One enantiomer might fit perfectly into a receptor's binding site and elicit a strong therapeutic response, while the other might have a poor fit and be inactive or even produce adverse effects. Therefore, the development of stereochemically pure this compound derivatives is a critical consideration for optimizing their therapeutic potential. researchgate.net

Mechanistic Insights into in Vitro Biological Interactions of Piperidine 1 Carbohydrazide Derivatives

Enzyme Inhibition Mechanisms (In Vitro Studies)

The versatile scaffold of piperidine-1-carbohydrazide has given rise to a multitude of derivatives that exhibit a broad spectrum of enzyme inhibitory activities. These interactions are crucial for their potential therapeutic applications, and understanding the underlying mechanisms is a key area of research.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Pathways

Derivatives of this compound have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov

In vitro studies have revealed that these derivatives can act as potent cholinesterase inhibitors. tubitak.gov.tr For instance, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides were synthesized and showed significant inhibition against both AChE and BChE. tubitak.gov.tr Similarly, novel piperidine-containing hydrazone derivatives have been designed and demonstrated considerable inhibitory activity against these enzymes. researchgate.netnih.gov

The mechanism of inhibition often involves a mixed-type pathway, as observed with certain nitro-substituted piperidine-3-carbohydrazide (B1297797) derivatives which inhibit AChE with IC₅₀ values in the micromolar range. This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies have provided further insights, indicating that these compounds can bind to the catalytic anionic site (CAS) of AChE. tubitak.gov.tr For example, a 4-chlorobenzene moiety of a piperidine (B6355638) derivative was found to engage in parallel pi-pi stacking with the indole (B1671886) ring of Trp84 in the active site gorge of AChE. nih.gov The interaction of these derivatives with both the catalytic and peripheral sites of the enzyme can also hinder the AChE-induced aggregation of amyloid-beta peptides, a key pathological event in Alzheimer's disease. nih.gov

Some piperidine derivatives exhibit selectivity towards one of the cholinesterases. For example, in one study, compound 12 showed the best inhibitory potency and selectivity for AChE, while compound 29 had the highest selectivity for BChE. nih.gov The structure of the derivative plays a crucial role; for instance, replacing a piperidine moiety with morpholine (B109124) has been shown to significantly decrease activity against AChE. conicet.gov.ar

Table 1: Cholinesterase Inhibitory Activity of Selected this compound Derivatives

Compound ID Target Enzyme IC₅₀ (µM) Inhibition Type Reference
Nitro derivative (3g) AChE 4.32 Mixed-type
Compound N6 BChE 13.505 Not Specified nih.gov
Compound N7 AChE 14.124 Not Specified nih.gov
Compound 12 AChE Not Specified Potent & Selective nih.gov
Compound 29 BChE Not Specified Highest Selectivity nih.gov
Compounds 1-3 (Arylaminopropanone derivatives with piperidine) AChE & BChE Not Specified Most Potent in series conicet.gov.ar

Succinate (B1194679) Dehydrogenase (SDH) Inhibition Mechanism

Piperidine-4-carbohydrazide (B1297472) derivatives have emerged as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.govacs.org Inhibition of SDH disrupts cellular respiration and energy production, leading to antifungal and potential anticancer effects.

A series of novel piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety demonstrated significant in vitro antifungal activity against various agriculturally important fungi. nih.govacs.org For example, compounds A13 and A41 exhibited potent inhibition against Rhizoctonia solani with EC₅₀ values of 0.83 and 0.88 μg/mL, respectively. acs.org Compound A13 was also found to effectively inhibit SDH activity with an IC₅₀ value of 6.07 μM. nih.govacs.org

Molecular docking studies have elucidated the binding mechanism, revealing that these compounds can fit into the active site of SDH. nih.govacs.org The interactions are typically noncovalent and involve key amino acid residues such as SER39, ARG43, and GLY46. nih.govacs.org The binding of these inhibitors to the ubiquinone binding site of the SDH complex is a common mechanism for this class of fungicides. The aniline (B41778) fragment, often part of these derivatives, plays a direct role in the binding mode within the target protein pocket. nih.gov

Table 2: SDH Inhibitory Activity of Piperidine-4-carbohydrazide Derivatives

Compound ID Target Fungus EC₅₀ (µg/mL) SDH IC₅₀ (µM) Reference
A13 Rhizoctonia solani 0.83 6.07 nih.govacs.org
A41 Rhizoctonia solani 0.88 Not Determined acs.org
A13 Verticillium dahliae 1.12 6.07 nih.govacs.org
A41 Verticillium dahliae 3.20 Not Determined acs.org

Urease Inhibition Mechanisms

Certain this compound derivatives have been identified as effective inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. The inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastric ulcers and cancer.

Derivatives of 1-(3-nitropyridin-2-yl)piperazine, a related piperidine-containing structure, have shown potent in vitro urease inhibitory activity. For instance, compounds 5b and 7e from this series were identified as highly active inhibitors with IC₅₀ values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively, which are significantly lower than that of the standard inhibitor thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). In another study, a tris(2-aminoethyl)amine (B1216632) derivative, compound 9, was found to be a potent uncompetitive inhibitor of urease with a Kᵢ of 6.17 ± 1.22 μM. ulisboa.pt

In silico analysis suggests that these inhibitors form favorable interactions within the active site of the urease enzyme. The binding is often stabilized by a network of hydrogen bonds and other non-covalent interactions with key residues in the active site. nih.gov

Inhibition of Bacterial and Fungal Enzymes (e.g., Peptide Deformylase, DNA Polymerase, Adenylate Kinase)

The antimicrobial activity of this compound derivatives extends to the inhibition of other essential bacterial and fungal enzymes.

Peptide Deformylase (PDF): PDF is a crucial bacterial metalloenzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides, a process essential for protein maturation and bacterial survival. 1-(4-fluorophenyl) sulfonylpiperidine-3-carbohydrazide has been identified as a potent inhibitor of PDF. Molecular docking studies indicate that this compound forms hydrogen bonds with the active metal-binding amino acid residues of the enzyme.

DNA Polymerase: Some derivatives have shown the potential to inhibit DNA polymerase, a key enzyme in DNA replication. acs.org For instance, the antitumor toxin CD437, which shares structural similarities with some complex piperidine derivatives, is a direct inhibitor of DNA polymerase α (POLA1). acs.org It is believed to inhibit DNA replication by directly binding to POLA1. acs.org

Adenylate Kinase (AK): AK is a phosphotransferase enzyme that plays a critical role in cellular energy homeostasis by catalyzing the interconversion of ATP, ADP, and AMP. scbt.comnih.gov Molecular docking studies have shown that certain hydrazone ligands derived from 4-oxo-piperidine-1-carbohydrazide exhibit good binding scores with adenylate kinase. dntb.gov.ua Inhibition of AK can disrupt the energy balance of microbial cells, contributing to the antimicrobial effect.

Ligand-Protein Binding Mechanisms and Interactions (In Vitro)

The biological activity of this compound derivatives is intrinsically linked to their ability to bind to specific protein targets. In vitro studies, often complemented by in silico molecular modeling, have provided valuable insights into the specificity and nature of these ligand-protein interactions.

Elucidation of Binding Specificity with Target Proteins

Cholinesterases (AChE and BChE): The piperidine ring is a crucial structural element for activity against cholinesterases. nih.gov The binding affinity and selectivity of these derivatives can be significantly influenced by the substituents on the piperidine nitrogen and the hydrazone moiety. For example, molecular docking studies of N'-[(aryl/alkyl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives with human AChE and BChE have helped to rationalize their potent inhibitory activities at a molecular level. tubitak.gov.tr The binding modes of the most potent compounds in this series have been determined, highlighting the key interactions within the enzyme's active site. tubitak.gov.tr

Succinate Dehydrogenase (SDH): For SDH inhibitors, the aniline fragment of the derivative directly influences the binding mode within the protein pocket. nih.gov Molecular docking simulations have shown that compounds like pyrazol-5-yl-benzamide derivatives can interact with key residues such as TRP173, SER39, and ARG43 of SDH through hydrogen bonds and π-π interactions, which helps to explain their mechanism of action. nwafu.edu.cn

Urease: The interaction of urease inhibitors with the dinickel center in the active site is a key aspect of their binding mechanism. mdpi.com While the precise mechanism for some inhibitors is still under investigation, it is known that they act as competitive inhibitors. mdpi.com

Other Protein Targets: Molecular docking analyses have also been instrumental in understanding the binding of piperidine derivatives to other targets. For instance, arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates have been shown to bind at the active site of human sphingosine (B13886) kinase 1, a known cancer target. acs.org The piperidine and adamantyl moieties of these compounds position themselves near hydrophobic residues in the lipid-binding pocket. acs.org Similarly, the stability of the complex formed between a ligand and a protein, as determined by molecular dynamics simulations, is crucial for understanding the duration and effectiveness of the interaction. researchgate.net

The ability of these derivatives to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the target protein's active site is fundamental to their binding specificity and inhibitory potency. acs.org

Protein Binding Studies (e.g., Bovine Serum Albumin (BSA) Binding)

The interaction of potential drug molecules with serum albumins is a critical factor influencing their pharmacokinetic and pharmacodynamic profiles. Bovine Serum Albumin (BSA) is frequently used in these studies due to its structural similarity to Human Serum Albumin (HSA), as well as its low cost and ready availability. scielo.brpuchd.ac.in Studies on piperidine derivatives and related carbohydrazides reveal that these compounds can effectively bind to BSA, primarily through processes that alter the protein's native fluorescence.

Fluorometric titration is a common technique used to investigate these binding interactions. scielo.br The intrinsic fluorescence of BSA, which is mainly due to its tryptophan amino acid residues, is quenched upon the binding of a ligand. This quenching can occur through different mechanisms, with static quenching being commonly reported for piperidine and carbohydrazide (B1668358) derivatives. nih.govnih.gov Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (BSA) and the quencher (the compound).

Thermodynamic analysis of the binding process provides deeper insights into the forces driving the interaction. For instance, studies on thiazole-based carbohydrazides have shown that the binding process is spontaneous, as indicated by a negative Gibbs free energy change (ΔG). puchd.ac.in The negative values for both enthalpy (ΔH) and entropy (ΔS) changes in these studies suggest that hydrogen bonds and van der Waals forces are the primary interactions responsible for the formation of the stable BSA-ligand complex. puchd.ac.in Similarly, isothermal titration calorimetry (ITC) experiments with pyridine (B92270) derivatives have confirmed that the complex formation with BSA is driven by hydrogen bonds and van der Waals interactions. nih.gov Molecular docking and dynamics simulations further support these experimental findings, showing that the compounds are often surrounded by hydrophobic amino acid residues within the protein's binding pocket, with hydrogen bonding and π-π interactions also playing a role. nih.gov

Table 1: BSA Binding Parameters for Piperidine-Related Derivatives This table is interactive. You can sort and filter the data.

Compound Class Binding Constant (Kₐ or Kₛᵥ) Thermodynamic Parameters (kcal/mol) Primary Interaction Forces Ref
Pyridine Derivative (L1) 7.23 ± 0.32 × 10⁵ M⁻¹ ΔG = -5.65, ΔH = -2.78, -TΔS = -2.87 Hydrogen bonds, van der Waals interactions nih.gov
Thiazole Carbohydrazide (H1) Not specified ΔG, ΔH, ΔS all negative Hydrogen bonds, van der Waals forces puchd.ac.in
Pyrazine Derivatives Not specified Not specified Hydrophobic interactions nih.gov

General In Vitro Mechanistic Investigations of Antimicrobial Properties

This compound derivatives and related structures exhibit antimicrobial activity through various mechanisms that interfere with essential life processes of microorganisms. A primary mode of action is the inhibition of critical bacterial or fungal enzymes.

One identified mechanism is the disruption of the pathogen's cell integrity or metabolic pathways. For some hydrazide-hydrazone derivatives, molecular dynamics simulations have suggested a strong affinity for the active site of DNA gyrase B. mdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial death.

Another significant target is the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain and the tricarboxylic acid cycle. A series of novel piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety were found to be potent antifungal agents. The lead compound from this series, A13 , demonstrated effective inhibition of SDH activity with an IC₅₀ value of 6.07 μM. acs.org Molecular docking studies revealed that this compound could fit snugly into the active pocket of SDH, forming multiple noncovalent interactions with key amino acid residues like SER39, ARG43, and GLY46, thereby blocking the enzyme's function. acs.org

Furthermore, studies on piperidinothiosemicarbazones, which share a structural relationship with carbohydrazides, have shown high and selective activity against M. tuberculosis. mdpi.com While the exact mechanism for this specific class was part of ongoing research, the high selectivity suggests a very specific molecular target within the mycobacterium. mdpi.com The synthesis of various carbohydrazide derivatives has been a strategy to develop compounds with antibacterial properties, often targeting both Gram-positive and Gram-negative bacteria by inhibiting essential enzymes or disrupting cell wall synthesis. ajgreenchem.comajgreenchem.com

Table 2: In Vitro Antimicrobial Mechanisms of Piperidine-Carbohydrazide Derivatives and Analogs This table is interactive. You can sort and filter the data.

Compound/Derivative Class Proposed Mechanism Target Enzyme/Process Target Organism(s) Ref
Hydrazide hydrazone derivatives Inhibition of DNA replication DNA Gyrase B B. subtilis, E. coli, K. pneumoniae mdpi.com
Piperidine-4-carbohydrazide with quinazolinyl moiety (e.g., A13) Inhibition of cellular respiration Succinate Dehydrogenase (SDH) Rhizoctonia solani, Verticillium dahliae acs.org
Piperidinothiosemicarbazones High selectivity suggests a specific target Not fully elucidated M. tuberculosis mdpi.com
Quinolone-carbohydrazide derivatives General antibacterial action Not specified Gram-positive and Gram-negative bacteria ajgreenchem.comajgreenchem.com

Mechanistic Studies of In Vitro Antioxidant Activity

The antioxidant activity of this compound derivatives is primarily based on their ability to scavenge free radicals, which are highly reactive species implicated in oxidative stress. Oxidative stress is linked to numerous chronic diseases, making the study of antioxidant mechanisms crucial. nih.gov The primary mechanisms involved are hydrogen atom transfer (HAT) and electron transfer.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate antioxidant potential. nih.govjmchemsci.com In this assay, an antioxidant molecule donates an electron or a hydrogen atom to the stable DPPH radical, reducing it to a non-radical form, which is accompanied by a measurable loss of color. nih.gov Studies on various piperidine derivatives show a strong correlation between their structure and their radical scavenging ability. For example, piperidine rings functionalized onto phenoxy acetylhydrazide showed significant DPPH inhibitory activity, which was attributed to their hydrogen-donating ability. orientjchem.org

Theoretical studies using Density Functional Theory (DFT) have provided deeper mechanistic insights. The HAT mechanism is a key pathway, where the antioxidant donates a hydrogen atom to a free radical. The Bond Dissociation Enthalpy (BDE) of the N-H or C-H bond in the antioxidant is a critical parameter; a lower BDE indicates a higher propensity for hydrogen donation and thus greater antioxidant activity. Another relevant mechanism is Sequential Proton-Loss Electron Transfer (SPLET). The presence of electron-donating groups on the aromatic rings of these derivatives can significantly enhance their antioxidant capacity.

In some specific piperidine derivatives, the presence of a free sulfhydryl (SH) group was found to be crucial for the ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. nih.gov This activity also appeared to be enhanced by increased lipophilicity. nih.gov However, these same thiol-containing compounds did not demonstrate superoxide (B77818) (O₂⁻) scavenging ability and, in some cases, seemed to induce its generation, a phenomenon sometimes observed with thiols. nih.gov This highlights the complexity and specificity of antioxidant mechanisms, which can vary significantly depending on the derivative's precise structure and the type of reactive oxygen species involved.

Table 3: Mechanistic Findings on In Vitro Antioxidant Activity of Piperidine Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Class Assay/Method Key Mechanistic Finding Structural Feature of Interest Ref
Piperidine-functionalized phenoxy acetyl carboxamides DPPH Assay Hydrogen donating ability Piperidine ring orientjchem.org
Cysteamine-piperidine derivatives Lipid peroxidation, DPPH, Hydroxyl radical scavenging Radical scavenging via SH group; activity favored by lipophilicity Free sulfhydryl (SH) group nih.gov
Spiro pyrrolo[3,4-d]pyrimidines DPPH Assay Electron transfer to reduce DPPH radical Pyrrole ring with active hydrogen (N-H) nih.gov
Biginelli derivatives with imidazolidin-4-one DPPH Assay Radical scavenging via labile hydrogen atoms or conjugated system 3,4-dihydropyrimidinone ring with amide linkage jmchemsci.com

Emerging Applications and Advanced Material Chemistry of Piperidine 1 Carbohydrazide Derivatives

Development of Ligands for Coordination Chemistry in Advanced Materials

Piperidine-1-carbohydrazide and its derivatives are highly effective ligands in coordination chemistry, primarily due to the presence of multiple donor atoms (nitrogen and oxygen) that can readily form stable complexes with a variety of metal ions. researchgate.netresearchgate.net These metal complexes are instrumental in the development of advanced materials with unique electronic, magnetic, and optical properties.

A notable example is the synthesis of a heterocyclic hydrazone Schiff base ligand, N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compound (H₂L), derived from the condensation of 4-oxothis compound with 4-(diethylamino)-2-hydroxybenzaldehyde. researchgate.netresearchgate.neteurjchem.comeurjchem.comscite.ai This ligand has been shown to react with various transition metal chlorides, including chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II), to form mononuclear metal complexes. researchgate.netresearchgate.neteurjchem.comeurjchem.comscite.ai

The resulting complexes exhibit a 1:1 metal-to-ligand stoichiometry. researchgate.neteurjchem.com Spectroscopic and magnetic data indicate that most of these complexes possess an octahedral geometry, with the exception of the zinc(II) complex, which adopts a tetrahedral structure. researchgate.neteurjchem.comeurjchem.com The ligand acts as a tridentate ONO donor, coordinating with the metal ions through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. researchgate.neteurjchem.comeurjchem.com Powder X-ray diffraction studies have revealed the nanocrystalline nature of these compounds. researchgate.neteurjchem.com The non-electrolytic nature of these complexes, as suggested by molar conductivity measurements, indicates that the chloride ions are part of the coordination sphere. eurjchem.com

The thermal stability of these metal complexes has been investigated, with the following order observed: Cr < Fe < Co < Mn = Cu < Zn < Ni. eurjchem.com This information is crucial for determining the suitability of these materials for various applications that may involve high temperatures.

Table 1: Metal Complexes of N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compound and their Geometries

Metal Ion Complex Formula Geometry
Chromium(III) [Cr(L)(Cl)(H₂O)₂] Octahedral
Manganese(II) [Mn(HL)(Cl)(H₂O)₂] Octahedral
Iron(III) [Fe(L)(Cl)(H₂O)₂] Octahedral
Cobalt(II) [Co(HL)(Cl)(H₂O)₂] Octahedral
Nickel(II) [Ni(HL)(Cl)(H₂O)₂] Octahedral
Copper(II) [Cu(HL)(Cl)(H₂O)₂] Octahedral

Data sourced from multiple studies. researchgate.netresearchgate.neteurjchem.comeurjchem.com

Supramolecular Assembly and Self-Organization Studies

The ability of this compound derivatives to participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, makes them excellent candidates for the construction of supramolecular assemblies. acs.orgresearchgate.net These organized structures are of great interest in materials science for their potential applications in areas like molecular recognition and host-guest chemistry.

Research on related hydrazone derivatives has shown that molecules can be connected by relatively short and linear N–H···O hydrogen bonds, forming chains. researchgate.net The subsequent arrangement of these chains is then influenced by weaker secondary interactions. researchgate.net For instance, in the crystal structure of N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide, the packing is dominated by van der Waals forces. researchgate.net In contrast, the crystal packing of N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide involves more specific C–H···F and C–H···π interactions. researchgate.net

Applications as Fluorescent Probes and Sensors

This compound derivatives are being increasingly explored for their potential as fluorescent probes and sensors for the detection of various analytes, including metal ions and changes in pH. researchgate.netnih.gov The fluorescence properties of these compounds often arise from the presence of a fluorophore coupled with a recognition unit that can selectively interact with the target analyte. mdpi.com

The Schiff base ligand N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compound (H₂L) and some of its metal complexes exhibit intense fluorescence. researchgate.neteurjchem.comeurjchem.com The ligand itself, along with its manganese(II), chromium(III), cobalt(II), and zinc(II) complexes, emits strongly in the excitation range of 521 to 524 nm. eurjchem.comeurjchem.com This fluorescence is attributed to the functional fluorophores within the ligand's structure. eurjchem.com

The sensing mechanism of such probes often involves processes like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). nih.gov For instance, a coumarin-based derivative, N′-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene)-2-oxo-2H-chromene-3-carbohydrazide (MPMC), has been synthesized and shown to be a highly selective and sensitive fluorescent probe for Cu²⁺ ions. mdpi.com The coumarin (B35378) moiety acts as the fluorophore, while the acylhydrazone structure serves as the recognition site. mdpi.com The presence of Cu²⁺ leads to a quenching of the probe's fluorescence. mdpi.com

The design of these fluorescent probes can be tailored for specific applications. For example, rhodamine-based cyclic hydrazide derivatives have been developed for the rapid and selective detection of formaldehyde (B43269). nih.gov The proposed mechanism involves the reaction of the tethered amine group with formaldehyde to form an iminium ion, which then undergoes an intramolecular addition of the hydrazide to generate a fluorescent cyclic aminal. nih.gov

Table 2: Fluorescence Properties of a this compound Derivative and its Complexes

Compound Excitation Wavelength (nm) Emission Behavior
H₂L (Ligand) 521-524 Intense Fluorescence
[Mn(HL)(Cl)(H₂O)₂] 521-524 Intense Fluorescence
[Cr(L)(Cl)(H₂O)₂] 521-524 Intense Fluorescence
[Co(HL)(Cl)(H₂O)₂] 521-524 Intense Fluorescence

Data based on studies of N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxothis compound and its metal complexes. eurjchem.comeurjchem.com

Role in Corrosion Inhibition Research within Materials Science

Derivatives of this compound are also showing significant promise as corrosion inhibitors for metals, particularly mild steel in acidic environments. aspur.rsbiointerfaceresearch.com These organic compounds can adsorb onto the metal surface, forming a protective layer that acts as a barrier to corrosive agents. aspur.rsresearchcommons.org

The effectiveness of these inhibitors is largely dependent on their molecular structure, which includes heteroatoms like nitrogen and oxygen with high electron density, as well as π-electrons in conjugated systems. aspur.rsjocpr.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface through either physisorption (electrostatic interactions) or chemisorption (covalent bond formation). scirp.org

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the corrosion inhibition potential of piperidine (B6355638) derivatives. jocpr.com Quantum chemical parameters such as the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), and the energy gap (ΔE) are calculated to predict the inhibition efficiency. jocpr.com A higher E HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower E LUMO value suggests a higher ability to accept electrons from the metal surface. jocpr.com

For example, studies on piperine (B192125) and piperanine, two piperidine derivatives, have shown that they can act as effective corrosion inhibitors for mild steel in hydrochloric acid. jocpr.com The benzodioxol ring, double bonds, and the carbonyl group are identified as potential active adsorption sites. jocpr.com

Research on N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) has demonstrated its excellent inhibitive efficacy for mild steel in 1 M hydrochloric acid. biointerfaceresearch.com The inhibition efficiency was found to increase with inhibitor concentration but decrease with rising temperature. biointerfaceresearch.com The adsorption of N-OPEP on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. biointerfaceresearch.com The inhibitive action is attributed to the donation of electrons from the electron-rich centers of the inhibitor (carbonyl, piperidine, and pyrrole) to the vacant d-orbitals of the iron atoms, leading to the formation of a protective coordinate bond. biointerfaceresearch.com

Table 3: Investigated Piperidine Derivatives as Corrosion Inhibitors

Inhibitor Metal Corrosive Medium Inhibition Mechanism
Piperine (P1) Mild Steel Hydrochloric Acid Adsorption via benzodioxol ring, double bonds, and carbonyl group
Piperanine (P2) Mild Steel Hydrochloric Acid Adsorption via benzodioxol ring, double bond, and carbonyl group

This table is a summary of findings from various research articles. biointerfaceresearch.comjocpr.com

Concluding Perspectives and Future Research Directions

Current Challenges in Piperidine-1-carbohydrazide Research

Despite its potential, research into this compound and its derivatives faces several challenges that span synthesis, stability, and biological application.

Synthesis and Purification: The synthesis of piperidine (B6355638) derivatives can be problematic, sometimes requiring expensive metal catalysts or toxic reagents. researchgate.net The standard synthesis of carbohydrazides often involves the hydrazinolysis of corresponding carboxylic esters, which requires the prior formation of the ester. chemicalbook.com While direct synthesis from acids is possible, these methods are often inefficient. chemicalbook.com Purification protocols can be complex, often requiring multiple steps such as liquid-liquid extraction followed by recrystallization to achieve high purity.

Chemical Stability: Hydrazide-based compounds can exhibit instability in aqueous solutions, a significant challenge for biological studies. researchgate.net The stability is pH-dependent, with studies on related glycoconjugates showing that compounds are increasingly stable as the pH approaches neutrality. researchgate.netnih.gov The half-lives of these conjugates can vary dramatically, from hours to hundreds of days, depending on the specific structure and conditions. nih.gov

Biological Limitations: The practical application of piperidine derivatives can be constrained by factors such as poor aqueous solubility. dovepress.com Furthermore, some synthesized piperidine compounds have demonstrated limited biological activity in certain assays, such as DPPH radical scavenging for antioxidant potential. researchgate.netnwmedj.org A persistent challenge in the development of antimicrobial agents is the rapid emergence of drug-resistant pathogens, which necessitates continuous innovation. dut.ac.za

Prospective Avenues for Synthetic Innovation and Derivatization

Future research is poised to overcome current challenges through innovative synthetic strategies and the creation of novel derivatives with enhanced properties.

Green Chemistry Approaches: A significant shift towards sustainable synthesis is underway. This involves replacing hazardous solvents like toluene (B28343) with greener alternatives such as ethanol (B145695) and utilizing renewable solid acid catalysts like zeolites and clays. epitomejournals.com There is growing interest in synthesizing piperidines from renewable biomass-derived platform chemicals like furfural, which offers a more sustainable and economical production route. nih.govrsc.org

Efficient Synthetic Routes: Modern synthetic methods are being explored to improve efficiency. One-pot reactions that integrate multiple steps, such as amide activation and intramolecular nucleophilic substitution, provide an efficient pathway to piperidine structures without the need for metal catalysts. researchgate.net Multi-component reactions, like the Ugi reaction, allow for the modular, one-pot assembly of complex derivatives from simple starting materials.

Strategic Derivatization: The carbohydrazide (B1668358) group is a versatile handle for creating a diverse library of derivatives. evitachem.com A common strategy is the condensation reaction with various aldehydes and ketones to form hydrazones, which often exhibit a wide range of biological activities. mdpi.comrsc.org This derivatization can improve pharmacokinetic properties and biological efficacy. dovepress.com

Advanced Computational Modeling in Guiding Future Research

Computational chemistry has become an indispensable tool for accelerating research, providing deep insights into molecular properties and interactions, thereby guiding the rational design of new this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful method for predicting the biological activity of piperidine derivatives. researchgate.net These models establish a mathematical relationship between chemical structure and activity by using various molecular descriptors (e.g., physicochemical, electronic, and topological). tandfonline.com QSAR studies can effectively guide the design of new compounds with potentially enhanced activity against targets like the CCR5 receptor or farnesyltransferase. tandfonline.combenthamscience.com

Molecular Docking: This computational technique is used to predict the preferred binding orientation of a molecule to a biological target. cmjpublishers.com Molecular docking studies have been instrumental in understanding the binding modes of carbohydrazide derivatives with enzymes like α-glucosidase and pyrrole-2-carbohydrazide derivatives with enoyl-acyl carrier protein reductase. d-nb.infovlifesciences.comnih.gov These simulations provide insights into binding affinity and key interactions, which correlate with experimental results. d-nb.infonih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. sciencepublishinggroup.com This method can be used to optimize the geometry of a compound to its lowest energy conformation and to analyze frontier molecular orbitals (HOMO and LUMO) to predict reactivity. cmjpublishers.comsciencepublishinggroup.com

Computational MethodApplication in Piperidine/Hydrazide ResearchKey Insights Provided
QSARPredicting toxicity and inhibitory activity of derivatives. researchgate.nettandfonline.combenthamscience.comIdentifies structural features crucial for biological activity.
Molecular DockingSimulating ligand-protein interactions to predict binding modes. cmjpublishers.comd-nb.infovlifesciences.comVisualizes binding poses and estimates binding affinity (e.g., docking score). d-nb.info
DFTAnalyzing molecular stability, reactivity, and electronic properties. cmjpublishers.comsciencepublishinggroup.comCalculates optimized geometries and frontier orbital energies.
Molecular DynamicsAnalyzing the stability of ligand-protein complexes over time. researchgate.netConfirms binding poses obtained from docking.

Expanding the Scope of Mechanistic Biological Investigations (In Vitro)

To fully understand the therapeutic potential of this compound derivatives, it is essential to expand in vitro investigations to elucidate their mechanisms of action and identify specific biological targets.

Broad-Spectrum Bioactivity Screening: The piperidine and hydrazide motifs are present in many compounds with known pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comontosight.ai Systematic in vitro screening of new this compound derivatives is crucial. This includes cytotoxicity assays against various cancer cell lines (e.g., A549 lung cancer cells) and antimicrobial assays against a panel of pathogenic bacteria and fungi. researchgate.netnwmedj.orgdut.ac.za

Enzyme Inhibition Assays: Many hydrazide derivatives exert their biological effects by inhibiting specific enzymes. ontosight.ai Therefore, a promising research avenue is to screen libraries of this compound derivatives against a wide range of enzymes. For instance, carbohydrazide hybrids have been identified as potent inhibitors of α-glucosidase, and rhodanine-linked carbohydrazides have shown inhibitory activity against mycobacterial carbonic anhydrase. d-nb.infonih.govnih.gov

Mechanism of Action Studies: The biological activity of this compound is thought to involve its interaction with molecular targets via hydrogen bonding and nucleophilic interactions from the carbohydrazide group. evitachem.com Future research should focus on identifying the specific molecular targets and pathways modulated by these compounds. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover the precise mechanisms underlying their observed biological effects.

Potential in Novel Material Design and Supramolecular Chemistry

Beyond its pharmaceutical applications, the unique structure of this compound makes it a promising candidate for the development of novel materials and applications in supramolecular chemistry.

Hydrogen-Bonded Supramolecular Assembly: The hydrazide functional group is an excellent hydrogen-bonding motif, containing both hydrogen bond donors and acceptors. rsc.org This characteristic allows hydrazide derivatives to act as building blocks for creating highly organized, self-assembled supramolecular structures. researchgate.netacs.org These molecules can form stable heterodimers through complementary quadruple hydrogen-bonding arrays (ADDA-DAAD sequences), opening new avenues for molecular recognition systems. acs.org

Development of Organogels: Low molecular weight gelators based on hydrazide derivatives have been shown to form supramolecular organogels in various organic solvents. rsc.org The gelation is driven by a combination of intermolecular hydrogen bonding and π–π stacking interactions. rsc.org The piperidine moiety can be modified to tune the solubility and packing of the molecules, allowing for the design of new gelators with specific properties for applications in areas like controlled release and soft materials.

Crystal Engineering and Covalent Organic Frameworks (COFs): The directional nature of the hydrogen bonds in hydrazides is valuable in crystal engineering for designing predictable solid-state architectures. nih.goviucr.org Furthermore, the hydrazide group can participate in the formation of hydrazone-linked COFs. taylorandfrancis.com These porous crystalline polymers exhibit good chemical stability, partly due to the hydrogen-bonding interactions within the framework, making them suitable for applications in catalysis, gas storage, and separations. taylorandfrancis.com

Q & A

Q. What are the most reliable synthetic routes for Piperidine-1-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrazine coupling. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst choice (e.g., acidic/basic conditions). Systematic optimization via fractional factorial design can identify critical variables. For example, ’s methodology (Fig. 1) suggests iterative testing of reaction time, stoichiometry, and purification steps to maximize yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm piperidine ring integrity and hydrazide functional groups. IR spectroscopy verifies N-H stretching (3200–3300 cm1^{-1}) and carbonyl peaks (1650–1700 cm1^{-1}). Mass spectrometry (ESI-MS) provides molecular ion validation. Cross-referencing with computational simulations (e.g., DFT) enhances structural confidence.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Prioritize fume hood use due to potential respiratory irritation. PPE (gloves, goggles) is mandatory. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should precede large-scale reactions. Waste disposal must follow protocols for hydrazine derivatives to avoid environmental contamination.

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in heterocyclic ring formation?

  • Methodological Answer : Employ kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation. Design a matrix of substrates (e.g., aldehydes, ketones) to test cyclization efficiency. Use ’s iterative methodology (Fig. 1) to adjust reaction parameters (e.g., solvent dielectric constant, microwave-assisted heating) for regioselectivity control .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Apply replicated analysis (as in ) to validate primary findings. Compare assay conditions (e.g., cell lines, incubation times) across studies. Meta-analyses using platforms like ResearchGate ( ) can identify methodological outliers. Dose-response curves and positive/negative controls are critical to isolate compound-specific effects .
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Q. How can computational modeling improve the prediction of this compound’s binding affinity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with hydrazide-sensitive active sites). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-correlate with experimental IC50_{50} values to refine force field parameters.

Q. What experimental approaches assess the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) environments to track degradation products. Use LC-MS to identify hydrolytic or oxidative byproducts.

Q. How can structure-activity relationship (SAR) studies be structured for this compound analogs?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the piperidine ring). Test in vitro against target enzymes (e.g., urease, acetylcholinesterase) and correlate activity with steric/electronic parameters (Hammett plots). Cluster analysis (PCA) can highlight critical SAR trends.

Q. What scaling challenges arise in multi-step syntheses of this compound, and how are they addressed?

  • Methodological Answer : Key issues include exothermicity control and intermediate purification. Use flow chemistry for heat dissipation and telescoped reactions to minimize isolation steps. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs).

Q. How can interdisciplinary collaboration platforms enhance this compound research?

  • Methodological Answer : Leverage academic networks like ResearchGate () to share spectral data, synthetic protocols, and preprints. Collaborative tools (e.g., electronic lab notebooks) standardize data reporting. Joint grants with computational chemists or pharmacologists can bridge gaps in mechanistic understanding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.